What's Ruxolitinib?
Ruxolitinib is one of the medications that was approved within the US in 2011 to treat high-risk or intermediate myelofibrosis, a type of myeloproliferative disorder that affects bone marrow, also known as polycythemia (PCV) when there's been an insufficient response to or intolerance to the hydroxyurea drug; as well as acute graft-versus-host disease that.
The biological function of Ruxolitinib
Ruxolitinib is a Janus kinase inhibitor. Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases for activating the signaling of specific cytokines and growth factor receptors. A JAK2 gene is a fusion variant, JAK2V617F, that causes uncontrolled activation of many cells, and growth factors are associated with myeloproliferative tumors (MPNs), which include polycythemia vera and essential thrombocythemia and primary myelofibro...